molecular formula C9H13N5 B13991383 5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile CAS No. 103184-17-4

5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile

Cat. No.: B13991383
CAS No.: 103184-17-4
M. Wt: 191.23 g/mol
InChI Key: WBHYLYLQJRUUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a piperidine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of hydrazine derivatives with α, β-unsaturated compounds, followed by functional group transformations to introduce the amino and cyano groups . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid (p-TSA) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the cyano group enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

103184-17-4

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C9H13N5/c10-6-7-8(11)12-13-9(7)14-4-2-1-3-5-14/h1-5H2,(H3,11,12,13)

InChI Key

WBHYLYLQJRUUQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NNC(=C2C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.